molecular formula C12H18ClN3O B10974944 (4-chloro-1,5-dimethyl-1H-pyrazol-3-yl)(3-methylpiperidin-1-yl)methanone

(4-chloro-1,5-dimethyl-1H-pyrazol-3-yl)(3-methylpiperidin-1-yl)methanone

Cat. No.: B10974944
M. Wt: 255.74 g/mol
InChI Key: RDVGNZQXGGRJCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-Chloro-1,5-dimethyl-1H-pyrazol-3-yl)(3-methylpiperidino)methanone is a synthetic organic compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-chloro-1,5-dimethyl-1H-pyrazol-3-yl)(3-methylpiperidino)methanone typically involves the following steps:

    Formation of the Pyrazole Ring: The initial step involves the formation of the pyrazole ring. This can be achieved by reacting 4-chloro-3-methyl-1H-pyrazole with appropriate reagents under controlled conditions.

    Introduction of the Piperidine Moiety: The next step involves the introduction of the 3-methylpiperidino group. This is typically done by reacting the pyrazole intermediate with 3-methylpiperidine in the presence of a suitable catalyst.

    Formation of the Methanone Group: The final step involves the formation of the methanone group, which can be achieved by reacting the intermediate with a carbonyl source under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as:

    Batch or Continuous Flow Reactors: To control reaction conditions and improve efficiency.

    Purification Techniques: Such as crystallization, distillation, or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

(4-Chloro-1,5-dimethyl-1H-pyrazol-3-yl)(3-methylpiperidino)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group in the pyrazole ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base or catalyst.

Major Products Formed

    Oxidation: Formation of corresponding oxides or hydroxyl derivatives.

    Reduction: Formation of reduced derivatives with hydrogen addition.

    Substitution: Formation of substituted pyrazole derivatives with various functional groups.

Scientific Research Applications

(4-Chloro-1,5-dimethyl-1H-pyrazol-3-yl)(3-methylpiperidino)methanone has several scientific research applications, including:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design and development for various therapeutic areas.

    Biological Studies: Investigation of its biological activity, including antimicrobial, anti-inflammatory, and anticancer properties.

    Industrial Applications: Use as an intermediate in the synthesis of other complex organic compounds and materials.

Mechanism of Action

The mechanism of action of (4-chloro-1,5-dimethyl-1H-pyrazol-3-yl)(3-methylpiperidino)methanone involves its interaction with specific molecular targets and pathways. The compound may act by:

    Binding to Enzymes or Receptors: Modulating their activity and leading to downstream effects.

    Inhibiting or Activating Pathways: Affecting cellular processes such as signal transduction, gene expression, or metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    (4-Chloro-1,5-dimethyl-1H-pyrazol-3-yl)(3-methylpiperidino)ethanone: Similar structure with an ethanone group instead of methanone.

    (4-Chloro-1,5-dimethyl-1H-pyrazol-3-yl)(3-methylpiperidino)propanone: Similar structure with a propanone group instead of methanone.

Uniqueness

    Structural Features: The presence of both the pyrazole and piperidine moieties in the same molecule provides unique chemical and biological properties.

    Reactivity: The compound’s reactivity towards various chemical reactions makes it a versatile intermediate in organic synthesis.

Properties

Molecular Formula

C12H18ClN3O

Molecular Weight

255.74 g/mol

IUPAC Name

(4-chloro-1,5-dimethylpyrazol-3-yl)-(3-methylpiperidin-1-yl)methanone

InChI

InChI=1S/C12H18ClN3O/c1-8-5-4-6-16(7-8)12(17)11-10(13)9(2)15(3)14-11/h8H,4-7H2,1-3H3

InChI Key

RDVGNZQXGGRJCV-UHFFFAOYSA-N

Canonical SMILES

CC1CCCN(C1)C(=O)C2=NN(C(=C2Cl)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.